molecular formula C16H15ClN2O3 B11950732 Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate

Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate

Cat. No.: B11950732
M. Wt: 318.75 g/mol
InChI Key: SIDAXTZGQQRWLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(2-chlorophenyl)ureido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(2-chlorophenyl)ureido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Ethyl 4-(3-(2-chlorophenyl)ureido)benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

ethyl 4-[(2-chlorophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-15(20)11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)

InChI Key

SIDAXTZGQQRWLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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